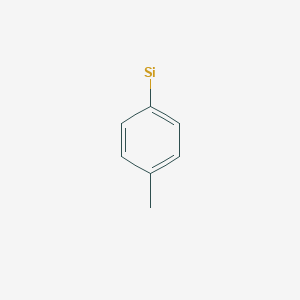

p-Tolylsilane

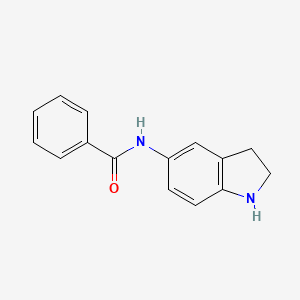

Overview

Description

p-Tolylsilane, also known as p-toluene-silane or 1-Methyl-4-silylbenzene, is a silane compound that has gained significant attention in scientific research and industry due to its unique physical and chemical properties. It is primarily used as a chemical intermediate .

Molecular Structure Analysis

The molecular formula of this compound is C7H10Si . It has a molecular weight of 122.24 g/mol . The structure of this compound was not explicitly mentioned in the retrieved documents.

Chemical Reactions Analysis

The reaction field of the solvent primarily determines the change in the chemical shifts of the silyl group of this compound in nonaromatic solvents . The direction of the group dipole moments of this compound was established from the change in the internal chemical shift of the protons of the CH3 and SiH3 groups .

Physical And Chemical Properties Analysis

This compound is a liquid substance . It has a density of 0.875 g/cm3 . The boiling point is 147-148 °C , and the melting point is -6 °C .

Scientific Research Applications

Synthesis of Functionalized Organosilicon Compounds p-Tolylsilanes serve as precursors in the synthesis of functionalized organosilicon compounds. Advanced methods have been developed for preparing p-tolylsiloxanes of different structures, which are crucial in organometallic chemistry. These methods overcome limitations of earlier techniques by avoiding the use of expensive metal-containing catalysts. Products are obtained in high yields and characterized using various analytical techniques (Milenin et al., 2020).

Polymerization to Poly(p-tolylsilane) this compound can be polymerized to form poly(this compound) using specific catalysts. This process typically results in high molecular weight linear polymers. The polymerization is influenced by the choice of catalysts, with substituted zirconocenes producing larger quantities of low-molecular-weight cyclic products. This has implications for materials science and polymer chemistry (Grimmond & Corey, 2000).

Chemical Shift Analysis in Nonaromatic Solvents The study of this compound's chemical shifts in various solvents contributes to a deeper understanding of organosilicon chemistry. The reaction field of the solvent plays a significant role in determining the chemical shifts of the silyl group in this compound, particularly in nonaromatic solvents. This research is valuable for analytical chemistry and spectroscopy (Andrianov et al., 1972).

Efficient O-glycosylations this compound derivatives, like p-tolyl thioribosides, are effective in O-glycosylation reactions. They provide good yields with reliable alpha/beta selectivity in various functional groups, proving crucial in synthetic organic chemistry. This process is significant for creating ribosaminouridine library molecules in both solution and on polymer support (Kurosu & Li, 2008).

Grignard Synthesis of Arylsilanes this compound is integral in the Grignard synthesis of tetraarylsilanes. The reaction of silicon tetrafluoride with phenyl- or p-tolyl-magnesium bromide yields tetraarylsilanes, including fluorotri-p-tolylsilane. This synthesis is fundamental in inorganic and organometallic chemistry, illustrating the versatility of this compound in creating complex silicon-containing compounds (Chugunov, 1954).

Dehydropolymerization Catalysis this compound is used in dehydropolymerization processes catalyzed by specific molybdenum complexes. This results in polymers of significant molecular weights. The process showcases the application of this compound in advanced polymerization techniques, contributing to the development of new materials (Minato et al., 2003).

Safety and Hazards

p-Tolylsilane is a highly flammable liquid and vapor . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this substance . It should be kept away from heat, open flames, and sparks . The container should be kept tightly closed . In case of fire, water spray, foam, carbon dioxide, or dry chemical can be used to extinguish .

properties

InChI |

InChI=1S/C7H7Si/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIXHFKHYMZDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318880 | |

| Record name | 1-Methyl-4-silylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

931-70-4 | |

| Record name | 1-Methyl-4-silylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3168490.png)

![5,5'-Bis(3,5-dimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3168563.png)